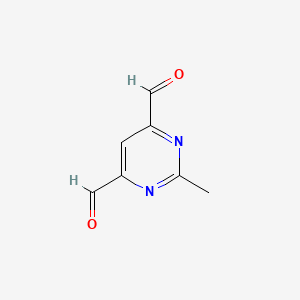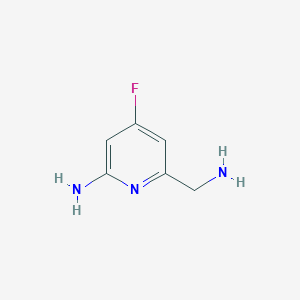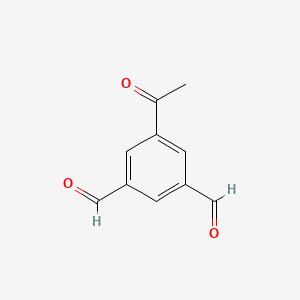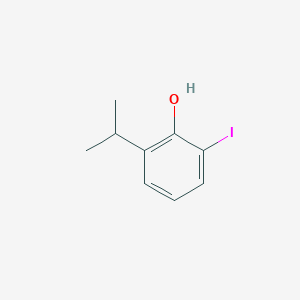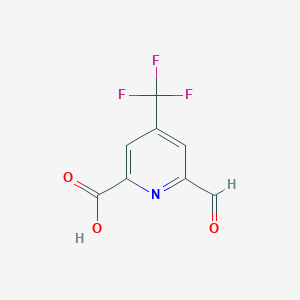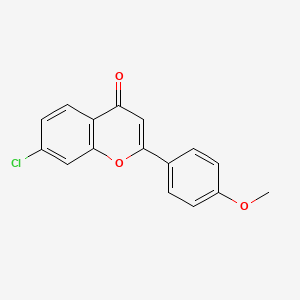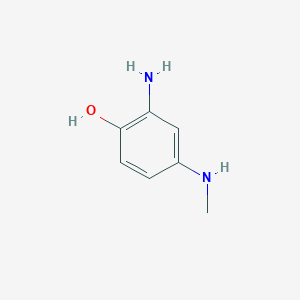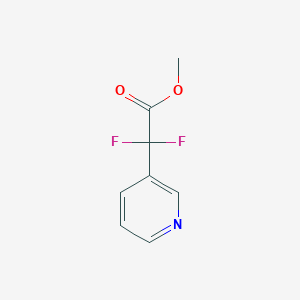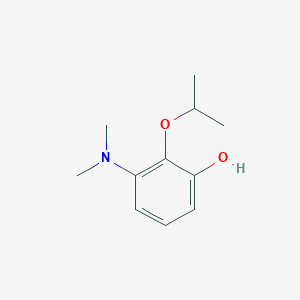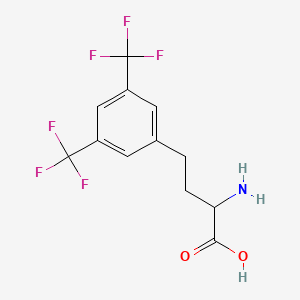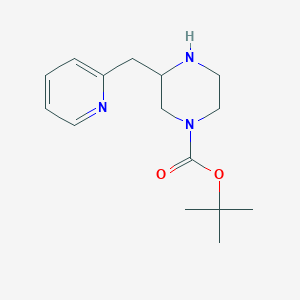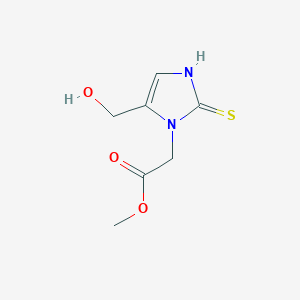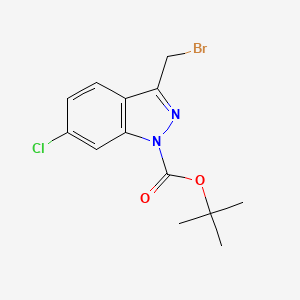
Tert-butyl 3-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, a bromomethyl group, and a chloro-substituted indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by esterification. The reaction conditions often involve the use of solvents like chloroform and reagents such as sodium tripolyphosphate as an acid-binding agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of bioactive molecules for drug discovery.
Medicine:
- Explored for its potential as a pharmacophore in the design of new therapeutic agents.
- Studied for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new polymers and coatings.
Mechanism of Action
The mechanism by which Tert-butyl 3-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate exerts its effects often involves the interaction of its functional groups with specific molecular targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids. The chloro-substituted indazole ring may interact with enzyme active sites or receptor binding pockets, influencing biological pathways .
Comparison with Similar Compounds
Tert-butyl bromoacetate: Shares the tert-butyl ester and bromomethyl functionalities but lacks the indazole ring.
6-Chloroindazole: Contains the chloro-substituted indazole ring but lacks the ester and bromomethyl groups.
Uniqueness: Tert-butyl 3-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both the bromomethyl and chloro-indazole moieties allows for versatile chemical transformations and biological interactions .
Properties
CAS No. |
944904-84-1 |
|---|---|
Molecular Formula |
C13H14BrClN2O2 |
Molecular Weight |
345.62 g/mol |
IUPAC Name |
tert-butyl 3-(bromomethyl)-6-chloroindazole-1-carboxylate |
InChI |
InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-11-6-8(15)4-5-9(11)10(7-14)16-17/h4-6H,7H2,1-3H3 |
InChI Key |
ZBPRCAQFBNZRHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Cl)C(=N1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


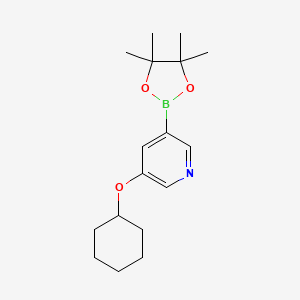
![[2-(Octahydroquinolin-1(2H)-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14848666.png)
